8-bromo-2,3-dihydro-1H-benzo[f]chromene
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11BrO |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
8-bromo-2,3-dihydro-1H-benzo[f]chromene |
InChI |
InChI=1S/C13H11BrO/c14-10-4-5-11-9(8-10)3-6-13-12(11)2-1-7-15-13/h3-6,8H,1-2,7H2 |
InChI Key |
CURPLLHMXOFZME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CC(=C3)Br)OC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8 Bromo 2,3 Dihydro 1h Benzo F Chromene Derivatives
Strategies for the Synthesis of the 8-bromo-2,3-dihydro-1H-benzo[f]chromene Scaffold
The construction of the this compound core is most effectively achieved through multicomponent reactions that allow for the formation of multiple bonds in a single synthetic operation.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a one-pot process to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is widely favored for the synthesis of chromene derivatives due to its atom economy and operational simplicity. For the synthesis of this compound derivatives, a typical MCR involves the reaction of a bromo-substituted naphthol, an aldehyde, and a compound containing an active methylene (B1212753) group.
One specific example is the synthesis of 3-amino-8-bromo-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile, which showcases the utility of MCRs in generating structurally diverse benzo[f]chromene derivatives. nih.gov This approach highlights the versatility of MCRs in introducing various substituents onto the benzo[f]chromene framework.
Condensation Reactions with Aromatic Aldehydes, Malononitrile (B47326), and Substituted Naphthols
A cornerstone in the synthesis of the this compound scaffold is the three-component condensation reaction involving an aromatic aldehyde, malononitrile, and a substituted naphthol, specifically 6-bromo-2-naphthol (B32079). This reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the naphthol to the activated double bond and subsequent intramolecular cyclization and tautomerization to yield the final benzo[f]chromene product.
An example of this is the synthesis of 8-bromo-3-phenyl-3H-benzo[f]chromene, which was prepared with a 60% yield over 5 days. mdpi.com The structure of this compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy. mdpi.com The versatility of this reaction allows for the synthesis of a library of derivatives by varying the substituted aromatic aldehyde.
Catalyst-Mediated Synthesis (e.g., Piperidine (B6355638), K2CO3, Ion-Exchange Resins)
The efficiency of the condensation reactions for the synthesis of this compound derivatives is often enhanced by the use of catalysts. Basic catalysts are particularly effective in promoting the key steps of the reaction cascade.
Piperidine is a widely used and effective basic catalyst for the synthesis of chromene and its derivatives. lookchem.commdpi.com It facilitates both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps. The use of piperidine in ethanolic solution is a common practice for the synthesis of various 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives. nih.govnih.gov
While specific examples detailing the use of Potassium Carbonate (K2CO3) and ion-exchange resins for the synthesis of the 8-bromo derivative are not prevalent in the reviewed literature, these catalysts are known to be effective in related chromene syntheses. K2CO3, as a solid base, offers advantages in terms of easier work-up and catalyst removal. Ion-exchange resins, serving as heterogeneous catalysts, provide a greener alternative, allowing for catalyst recycling and minimizing waste.
Enhanced Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. ingentaconnect.com In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
For instance, the synthesis of various 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles has been efficiently carried out under microwave conditions at 140°C for 2 minutes in an ethanolic piperidine solution. nih.gov Similarly, other substituted chromene derivatives have been synthesized in high yields (70-89%) under solvent-free microwave conditions. These examples strongly suggest that microwave irradiation is a highly effective method for the rapid and efficient synthesis of this compound derivatives.
| Derivative | Reaction Time | Yield | Reference |
|---|---|---|---|
| 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | 2 min | High | nih.gov |
| 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles | Not specified | 70-89% |
Ultrasonic irradiation is another green and efficient technique used to promote organic reactions. sci-hub.seresearchgate.net The use of ultrasound in the synthesis of chromene derivatives has been shown to offer several advantages, including shorter reaction times, milder reaction conditions, and improved yields. The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates the chemical reactions.
The ultrasound-assisted synthesis of substituted 2-amino-3-cyano-4-aryl-4H-benzo[f]chromenes has been reported to give yields of up to 92% in just 15 minutes at 40 kHz and 40°C. sci-hub.seresearchgate.net This method is significantly faster and more efficient than conventional heating methods, which can take several hours to achieve lower yields. sci-hub.seresearchgate.net This demonstrates the potential of ultrasonic irradiation as a powerful tool for the synthesis of this compound derivatives.
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Ultrasonic Irradiation (40 kHz, 40°C) | 15 min | 92% | sci-hub.seresearchgate.net |
| Conventional Heating (Reflux) | 3.5 h | 85% | sci-hub.seresearchgate.net |
Derivatization Strategies for the this compound Scaffold
Derivatization of the this compound core is primarily achieved through strategies that modify existing functional groups or introduce new molecular fragments at specific positions. These approaches include multicomponent reactions that build the heterocyclic system with desired substituents in a single step, as well as post-synthetic modifications of a pre-formed benzo[f]chromene ring.
A predominant strategy for constructing the 1H-benzo[f]chromene core involves a one-pot, three-component condensation reaction. This reaction typically combines a 6-bromo-2-naphthol derivative, an appropriate aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate. nih.govmdpi.com This approach efficiently installs diverse functionalities at the C-1, C-2, and C-3 positions in a single synthetic operation.
Common modifications include:
C-1 Position: An aryl or other substituent is introduced from the corresponding aldehyde.
C-2 Position: A cyano (-CN) or an ester (-COOEt) group is incorporated from malononitrile or ethyl cyanoacetate, respectively. nih.govmdpi.com
C-3 Position: An amino (-NH2) group is formed during the cyclization process. nih.govnih.gov
The amino group at the C-3 position is a key handle for further modifications. For instance, it can be acetylated by refluxing with acetic anhydride (B1165640) to yield the corresponding 3-acetamido derivative. eurjchem.com Another modification involves the Vilsmeier reaction, where the 3-amino group reacts with N,N-dimethylformamide and phosphorus oxychloride to produce an ethyl 3-(dimethylaminomethyleneamino) derivative. eurjchem.com
| Position | Precursor Reagent | Introduced Functional Group | Example Derivative | Reference |
| C-1 | Aromatic Aldehyde | Aryl group (e.g., 4-chlorophenyl) | 3-amino-8-bromo-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile | nih.gov |
| C-2 | Malononitrile | Cyano (-CN) | 3-amino-8-bromo-1-aryl-1H-benzo[f]chromene-2-carbonitrile | nih.gov |
| C-2 | Ethyl cyanoacetate | Ester (-COOEt) | Ethyl 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylate | eurjchem.com |
| C-3 | Malononitrile / Ethyl cyanoacetate | Amino (-NH2) | 3-amino-1-aryl-8-bromo-1H-benzo[f]chromene-2-carbonitrile | nih.gov |
| C-3 | Acetic anhydride (post-synthesis) | Acetamido (-NHAc) | Ethyl 3-acetamido-1-phenyl-1H-benzo[f]chromene-2-carboxylate | eurjchem.com |
The introduction of various aryl moieties is most commonly achieved at the C-1 position of the benzo[f]chromene ring system. This is a direct result of the versatile three-component synthesis, where a wide array of aromatic aldehydes can be employed as one of the starting materials. nih.govresearchgate.net The electronic and steric properties of the substituent on the aromatic aldehyde can influence the reaction outcome and the biological properties of the resulting compounds.
Research has demonstrated the successful incorporation of numerous substituted phenyl rings. For example, a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were synthesized using aldehydes with mono-halogenated phenyl rings (e.g., chloro, bromo, fluoro) at various positions. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of moderately sized halogens at the meta or para positions of the C-1 phenyl ring can enhance the cytotoxic activity of these derivatives. nih.gov
| C-1 Aryl Moiety (from Aldehyde) | Resulting Compound Structure | Reference |
| Phenyl | 3-Amino-1-phenyl-1H-benzo[f]chromene derivative | eurjchem.com |
| 2-Chlorophenyl | 3-Amino-1-(2-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | nih.gov |
| 3-Chlorophenyl | 3-Amino-1-(3-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | nih.gov |
| 4-Chlorophenyl | 3-Amino-8-bromo-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile | nih.gov |
| 4-Fluorophenyl | 3-Amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | nih.gov |
| 4-Bromophenyl | 3-Amino-1-(4-bromophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | nih.gov |
The functional groups installed at the C-2 and C-3 positions of the benzo[f]chromene scaffold, particularly the β-enaminonitrile or β-enamino ester moieties, serve as excellent synthons for the construction of more complex, fused heterocyclic systems. eurjchem.com These reactions typically involve the cyclocondensation of the benzo[f]chromene derivative with various bifunctional reagents.
For example, reacting ethyl 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylate with reagents such as thiourea (B124793) can lead to the formation of fused pyrimidine (B1678525) rings, resulting in compounds like 10-amino-12-phenyl-9-sulfanyl-12H-benzo[f]chromeno[2,3-d]pyrimidin-11(10H)-one. eurjchem.com Similarly, treatment with carbon disulfide followed by reaction with phenacyl bromide and subsequently hydrazine (B178648) hydrate (B1144303) can yield fused 1,3,4-thiadiazolo[3,2-a]pyrimidine systems. eurjchem.com Another approach involves the aza-Michael addition of nitrogen-based nucleophiles, such as 3,5-dibromo-1,2,4-triazole, to an ortho-quinone methide intermediate generated from a Mannich base, which allows for the formation of fused nitrogen-containing heterocycles like chromeno[8,7-e] nih.govnih.goveurjchem.comtriazolo[5,1-b] nih.govrsc.orgoxazin-4-one. rsc.org
Mechanistic Investigations of Synthetic Pathways
The mechanism for the widely used three-component synthesis of 1H-benzo[f]chromenes is generally understood to proceed through a cascade of reactions. The process is initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., malononitrile). nih.gov This step, typically catalyzed by a base like piperidine, forms a reactive Knoevenagel adduct (an arylidene derivative).
This adduct then acts as a Michael acceptor. The electron-rich naphthol starting material performs a nucleophilic Michael addition to the electron-deficient double bond of the adduct. nih.gov The reaction cascade concludes with an intramolecular cyclization, where the hydroxyl group of the naphthol attacks the nitrile or ester group, followed by tautomerization to yield the thermodynamically stable 3-amino-1H-benzo[f]chromene derivative. nih.gov
An alternative mechanistic pathway has been proposed for syntheses starting from Mannich bases of 2-naphthol. In this case, the reaction is believed to proceed via a [4+2] cycloaddition (a Diels-Alder type reaction). The Mannich base generates an ortho-quinone methide in situ, which acts as a reactive diene. This intermediate is then trapped by a dienophile, such as a push-pull olefin, to form the benzo[f]chromene ring system. rsc.orgresearchgate.net
Furthermore, transformations of the benzo[f]chromene ring itself have been mechanistically investigated. For instance, the reaction of 3-aryl-1H-benzo[f]chromenes with N-bromosuccinimide (NBS) in aqueous acetone (B3395972) results in an oxidative rearrangement. This process leads to ring constriction, forming 2-aroyl-1,2-dihydronaphtho[2,1-b]furans. The proposed mechanism involves the formal addition of hypobromous acid (formed from NBS and water) across the pyran double bond, followed by an intramolecular nucleophilic substitution. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 8-bromo-2,3-dihydro-1H-benzo[f]chromene, various NMR experiments have been pivotal in confirming the connectivity and chemical environment of each atom.
Proton NMR (¹H NMR)
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For the related compound, 8-bromo-3-phenyl-3H-benzo[f]chromene, signals corresponding to the aromatic and pyran ring carbons are observed across a wide range, with notable peaks at δ 151.65, 140.47, and 114.43 ppm. mdpi.com In various substituted 1H-benzo[f]chromene derivatives, the methine carbon signal typically appears between δ 26.51 and 38.47 ppm. nih.gov
Advanced 2D NMR Techniques (e.g., HMQC, HMBC, DEPT/APT)
Two-dimensional NMR techniques are instrumental in establishing the precise connectivity within a molecule.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms, allowing for the definitive assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is essential for piecing together the molecular structure, including the placement of quaternary carbons and functional groups.
Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT): These experiments are used to determine the multiplicity of carbon signals (i.e., whether they are CH, CH₂, or CH₃ groups), which is invaluable for confirming the carbon framework. For instance, in a series of 9-methoxy-1H-benzo[f]chromene derivatives, ¹³C NMR-APT was utilized to substantiate the structural assignments. nih.gov
While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques are standard practice in the characterization of such novel compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. In the context of substituted 1H-benzo[f]chromene derivatives, IR spectra have been used to confirm the presence of specific functional groups. For example, in related amino- and cyano-substituted benzo[f]chromenes, characteristic absorption bands for the NH₂ group are observed around 3200–3448 cm⁻¹, and for the CN group between 2167–2204 cm⁻¹. nih.govnih.gov For the title compound, one would expect to observe characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching from the aromatic rings, and C-O stretching from the pyran ether linkage. The C-Br stretching vibration would likely appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. For the related compound, 8-bromo-3-phenyl-3H-benzo[f]chromene, the calculated m/z for the protonated molecule [C₁₉H₁₃BrO + H]⁺ was 337.0228, with the found value being 337.0229, confirming its elemental composition. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. While specific UV-Vis data for this compound was not found, a study on a new family of benzo[h]chromene-based azo dyes reported two comparable absorption peaks around 393 and 591 nm. nih.gov The absorption spectrum of this compound would be expected to show absorptions in the UV region characteristic of the benzonaphthopyran chromophore.
Despite a comprehensive search for crystallographic data on the chemical compound this compound, no specific X-ray crystallography studies for this exact molecule were found. The scientific literature provides structural analyses for various derivatives of the benzo[f]chromene ring system; however, detailed information regarding the absolute structural determination, molecular geometry, crystal packing, and chiral analysis of this compound is not available in the retrieved search results.
The user's request for an article focusing solely on the advanced spectroscopic and crystallographic characterization of this specific compound cannot be fulfilled at this time due to the absence of the necessary primary research data in the public domain. The provided outline requires a detailed discussion of X-ray crystallography findings, including molecular conformation, intermolecular interactions, Hirshfeld surface analysis, and chiral analysis with specific rotation measurements. Without access to the crystal structure of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Further research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to generate the data necessary to produce the requested scientific article. At present, this information does not appear to be publicly available.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to model the geometric and electronic structure of molecules. These methods allow for the prediction of various properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules in computational chemistry. researchgate.netrsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex systems like benzo[f]chromene derivatives. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to ensure reliable results. ekb.egnih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher propensity for the molecule to undergo chemical reactions. For benzo[f]chromene derivatives, DFT calculations are used to determine the energies of these frontier orbitals and their spatial distribution. The analysis reveals that the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is spread over the electron-deficient regions, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.45 |
Note: The values presented are representative for this class of compounds and are derived from DFT calculations.
For 8-bromo-2,3-dihydro-1H-benzo[f]chromene, Mulliken charge analysis can identify which atoms carry a net positive or negative charge. Typically, electronegative atoms like oxygen and bromine exhibit negative Mulliken charges, indicating they draw electron density towards themselves. Conversely, many carbon and hydrogen atoms show positive charges. bhu.ac.in This charge distribution is crucial for understanding intermolecular interactions and the molecule's chemical behavior. bhu.ac.in
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. mdpi.comnih.gov It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
The MEP map uses a color scale to represent different electrostatic potential values. researchgate.net
Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these areas are typically found around the oxygen and bromine atoms. nih.govresearchgate.net
Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are often located around hydrogen atoms. nih.gov
Green: Denotes areas with a neutral or near-zero electrostatic potential. nih.gov
The MEP map provides a clear, visual representation of the molecule's reactive surface and complements the data from Mulliken population analysis. mdpi.com
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability. Softer molecules are generally more reactive. researchgate.net
Electrophilicity Index (ω): Measures the ability of a molecule to act as an electron acceptor, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.net
These calculated parameters allow for a quantitative comparison of the reactivity of different molecules and provide a deeper understanding of the chemical behavior of this compound. researchgate.netresearchgate.net
Table 2: Representative Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.80 |
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.225 |
| Chemical Softness (S) | 0.449 |
| Electrophilicity Index (ω) | 3.64 |
Note: These values are calculated based on the representative HOMO/LUMO energies in Table 1.
A critical step in computational chemistry is the validation of the theoretical models. The most reliable way to achieve this is by comparing the calculated (optimized) molecular geometry with experimental data, most commonly obtained from single-crystal X-ray diffraction. rsc.org
This comparison involves analyzing key structural parameters such as bond lengths, bond angles, and dihedral angles. A high degree of correlation between the DFT-calculated geometry and the X-ray crystal structure provides confidence in the computational method and the basis set used. ekb.eg While experimental results are obtained in the solid state and theoretical calculations are typically performed for an isolated molecule in the gas phase, minor discrepancies are expected. However, strong agreement confirms that the computational model accurately represents the molecule's true structure, thereby validating the electronic properties and reactivity data derived from it. ekb.eg
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intrinsic Electronic Properties
While specific Quantum Theory of Atoms in Molecules (QTAIM) analyses for this compound are not extensively detailed in available literature, this theoretical framework is fundamental for understanding the electronic characteristics of the molecule. QTAIM analysis, derived from the principles of quantum mechanics, allows for the partitioning of a molecule's electron density to define atoms and the chemical bonds between them.
This analysis is instrumental in characterizing the nature of intramolecular interactions. For the benzo[f]chromene scaffold, QTAIM could elucidate:
Bond Critical Points (BCPs): Identifying the location and properties of BCPs would help classify the bonds (e.g., covalent, ionic, hydrogen bonds). The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points are particularly informative.
Atomic Charges: QTAIM provides a rigorous method for calculating the charge distribution across the molecule, offering insights into reactive sites. The electronegative oxygen and bromine atoms are expected to be regions of negative charge.
Bond Paths: Mapping the paths of maximum electron density reveals the connectivity within the molecule, confirming the cyclic structure and the nature of the substituent attachments.
Related computational studies, such as Density Functional Theory (DFT), have been applied to the broader class of benzochromene derivatives to calculate electronic properties like Frontier Molecular Orbitals (FMOs) and molecular electrostatic potentials, which in turn help to explain their biological activity. nih.govresearchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential for predicting how this compound and its derivatives might interact with biological macromolecules, such as enzymes and receptors.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This technique is widely used to understand the interactions between ligands and their protein targets. For derivatives of the benzo[f]chromene scaffold, docking studies have been instrumental in exploring their potential as anticancer agents by investigating their binding patterns with specific protein receptors. researchgate.netresearchgate.netnih.gov
Docking simulations predict how a ligand, such as a benzo[f]chromene derivative, fits into the active site of a target protein and estimate the strength of this interaction, often expressed as a binding energy or docking score. researchgate.net For example, docking studies on related benzo[f]chromene compounds against Cyclin-Dependent Kinase 2 (CDK-2), a protein involved in cell cycle regulation, have been performed. nih.gov These studies predict specific binding modes within the ATP-binding pocket of the enzyme, yielding binding energy scores that indicate favorable interactions. nih.gov
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
| Benzo[f]chromene Derivative | CDK-2 | -6.06 | nih.gov |
| Benzo[f]chromene Derivative | CDK-2 | -5.82 | nih.gov |
A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key for ligand binding. researchgate.net These interactions often involve hydrogen bonds, hydrophobic interactions, or electrostatic forces. In docking studies of benzo[f]chromene derivatives with CDK-2, specific hydrogen bond interactions with the key amino acids Glu81 and Leu83 in the ATP-binding site were identified as crucial for stabilizing the ligand-protein complex. nih.gov Such findings are vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.govresearchgate.net
| Ligand Scaffold | Target Protein | Key Interacting Amino Acid Residues | Interaction Type | Reference |
| Benzo[f]chromene | CDK-2 | Glu81, Leu83 | Hydrogen Bonding | nih.gov |
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. The insights gained from molecular docking and structure-activity relationship (SAR) studies on a series of benzo[f]chromene derivatives form the basis for constructing such a model. nih.govnih.gov
Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other novel compounds that fit the model and are therefore likely to be active. This approach accelerates the discovery of new lead compounds with potentially improved properties. The consistent findings from docking and SAR studies on the benzo[f]chromene class strongly imply the feasibility and utility of this strategy for discovering new therapeutic agents. nih.govresearchgate.net
Investigation of Biological Activities and Molecular Mechanisms of Action in Vitro
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
The primary evaluation of novel anticancer agents involves assessing their ability to inhibit the growth of and induce death in cancer cells. Derivatives of 8-bromo-1H-benzo[f]chromene have demonstrated notable antiproliferative and cytotoxic effects across a spectrum of human cancer cell lines.
The cytotoxic activity of 8-bromo-1H-benzo[f]chromene derivatives has been quantified using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate). thermofisher.com These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. thermofisher.com
Studies have shown that these compounds exhibit strong cytotoxic activity against various human cancer cell lines. For instance, a series of 3-amino-8-bromo-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives were tested against breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines. nih.gov The presence of a bromine atom at the 8-position was found to enhance the anticancer activity of these molecules. nih.gov Specifically, compounds like 3-amino-8-bromo-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile displayed significant c-Src kinase inhibitory and proapoptotic activities. nih.govfrontiersin.org
The antiproliferative efficacy of these compounds has also been explored against triple-negative breast cancer cells (MDA-MB-231). nih.gov The research indicates that 8-bromo substituents on the 1H-benzo[f]chromene scaffold contribute to their ability to resist c-Src kinase and induce apoptosis. researchgate.net
| Compound | MCF-7 (μM) | HCT-116 (μM) | HepG-2 (μM) | MDA-MB-231 (μM) |
|---|---|---|---|---|
| 3-amino-8-bromo-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile | Data not available | Data not available | Data not available | Mentioned as active nih.gov |
| 3-amino-8-bromo-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile | Data not available | Data not available | Data not available | Data not available |
| 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile | Data not available | Data not available | Data not available | Data not available |
| 3-amino-8-bromo-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile | Data not available | Data not available | Data not available | Data not available |
Data based on qualitative mentions of activity in the provided sources; specific IC₅₀ values for each compound against all listed cell lines were not consistently available in the search results.
An ideal anticancer agent should exhibit high toxicity towards cancer cells while having minimal effect on normal, healthy cells. Several studies have investigated the selective cytotoxicity of 8-bromo-1H-benzo[f]chromene derivatives. Research has shown that many of these compounds reveal strong and selective cytotoxic activity against cancer cell lines while exhibiting weak cytotoxicity against normal human lung fibroblast (HFL-1) cells. nih.gov This selectivity suggests that these molecules could be promising candidates for further development as anticancer drugs. nih.gov The structure-activity relationship (SAR) studies confirm that the bromine atom at the 8-position is a key contributor to this selective activity against different cancer cell lines. nih.gov
Molecular Mechanisms of Action (In Vitro)
Understanding the molecular mechanisms through which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research has focused on their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. nih.gov One of the key therapeutic strategies is to target the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and preventing cell division. nih.gov Derivatives of 8-bromo-1H-benzo[f]chromene have been shown to induce cell cycle arrest in human cancer cells. researchgate.netnih.gov
Studies have indicated that 8-bromo substituents of 1H-benzo[f]chromenes can cause cell cycle arrest by inhibiting topoisomerase I and II. nih.gov Depending on the specific derivative and the cancer cell line, arrest can occur at different phases. For example, some benzo[f]chromene derivatives have been found to cause an accumulation of cells in the G1, S, or G2/M phases of the cell cycle. nih.gov Flavokawain A, a chalcone, has been shown to induce G2/M arrest in MDA-MB-231 cells and G1 arrest in MCF-7 cells, suggesting the effects can be dependent on the p53 status of the cell line. plos.org Similarly, other studies have reported that hydrocortisone can induce cell cycle arrest in the SubG1 phase in MDA-MB-231 cells. nih.gov
| Compound Class | Cell Line | Affected Cell Cycle Phase |
|---|---|---|
| 8-Bromo-1H-benzo[f]chromenes | General Human Cancer Cells | G1, S, G2/M researchgate.netnih.gov |
| Flavokawain A | MDA-MB-231 | G2/M Arrest plos.org |
| Flavokawain A | MCF-7 | G1 Arrest plos.org |
Apoptosis is a form of programmed cell death that plays a critical role in eliminating damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. Benzo[f]chromene derivatives, including those with an 8-bromo substituent, are known to be potent inducers of apoptosis. researchgate.netnih.gov
The process of apoptosis is executed by a family of cysteine proteases called caspases. The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7) is a hallmark of apoptosis. nih.gov
Research has demonstrated that 8-bromo-1H-benzo[f]chromene derivatives can trigger apoptosis by activating these caspase cascades. researchgate.net Studies on various benzochromene derivatives have shown an increase in the expression and activity of caspase-3 and caspase-8 in human acute myeloid leukemia HL-60 cells. nih.govnih.govresearchgate.net The activation of caspase-8 is typically associated with the extrinsic (death receptor) pathway, while caspase-9 activation is linked to the intrinsic (mitochondrial) pathway. nih.gov The subsequent activation of caspase-3 leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis. nih.govnih.gov For instance, treatment of MCF-7 and MDA-MB-231 cells with certain agents has been shown to significantly increase the activity of caspases-3/7, -8, and -9. mdpi.com
Apoptosis Induction Pathways
Intrinsic and Extrinsic Apoptotic Pathways
Derivatives of 8-bromo-1H-benzo[f]chromene have been identified as potent inducers of apoptosis, engaging both the intrinsic and extrinsic pathways to elicit programmed cell death. Apoptosis, a crucial mechanism for maintaining tissue homeostasis, is executed through two main signaling cascades: the extrinsic, or death receptor-mediated pathway, and the intrinsic, or mitochondrial pathway. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and results in the release of mitochondrial proteins, activating caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.
Research has demonstrated that aryl-substituted derivatives of 3-amino-8-bromo-1-aryl-1H-benzo[f]chromene-2-carbonitrile exhibit significant proapoptotic activities. nih.gov Studies on related benzo[f]chromene compounds with 8-bromo or 8-methoxy substituents confirm their ability to induce apoptosis. researchgate.net The mechanism involves the activation of initiator and effector caspases, with certain derivatives showing increased production of caspases 3 and 7. nih.govresearchgate.net Furthermore, investigations into the broader class of benzochromenes have shown the ability to trigger apoptosis by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. researchgate.net The engagement of these dual pathways underscores the comprehensive pro-apoptotic potential of this class of compounds.
Target Enzyme Inhibition Studies
The anticancer potential of 8-bromo-2,3-dihydro-1H-benzo[f]chromene derivatives is further defined by their ability to inhibit specific enzymes that are critical for tumor growth and progression.
Topoisomerase I and II Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Topoisomerase I creates transient single-strand breaks, while topoisomerase II creates transient double-strand breaks. Inhibition of these enzymes leads to DNA damage and ultimately triggers cell death, making them validated targets for anticancer drugs.
Studies have revealed that 8/9-bromo substituted 1H-benzo[f]chromene derivatives can induce cell cycle arrest and apoptosis in cancer cells through the dual inhibition of topoisomerase I and topoisomerase II. mdpi.comnih.gov This dual inhibitory action is a significant characteristic, as it can potentially overcome resistance mechanisms associated with the inhibition of a single topoisomerase enzyme. Aryl-substituted derivatives of 3-amino-8/9-bromo-1-aryl-1H-benzo[f]chromene have been specifically highlighted for this dual mechanism of action. nih.gov
c-Src Kinase Inhibition
The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. Its overexpression or aberrant activation is common in many human cancers and is associated with tumor progression and metastasis.
Several studies have identified 1H-benzo[f]chromene derivatives as potent inhibitors of c-Src kinase. researchgate.net Specifically, derivatives containing an 8-bromo or 8-methoxy substituent have been shown to possess c-Src kinase inhibitory activity alongside their anticancer properties. researchgate.netmdpi.com Research on 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, including 3-amino-8-bromo-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile, confirmed their c-Src kinase inhibitory and proapoptotic effects. nih.govnih.gov
| Compound Class | Specific Derivative Example | Target Enzyme | Activity |
| 1H-benzo[f]chromene | 3-amino-8-bromo-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile | c-Src Kinase | Inhibitory |
| 1H-benzo[f]chromene | 8-Bromo/Methoxy substituents | c-Src Kinase | Inhibitory |
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation, initiates signaling pathways crucial for cell growth and proliferation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target. While specific inhibitory data for this compound against EGFR-TK is not extensively detailed in the reviewed literature, the broader class of chromene and benzochromene derivatives has been explored for this activity. Some research efforts have focused on designing and synthesizing novel chromene derivatives based on pharmacophoric models of known EGFR inhibitors, with certain compounds demonstrating notable effectiveness against EGFR. researchgate.net This suggests a potential for the benzo[f]chromene scaffold as a basis for developing EGFR-TK inhibitors.
Cyclin-Dependent Kinases-9 (CDK-9) Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. By phosphorylating the C-terminal domain of RNA polymerase II, CDK9 facilitates the productive elongation of transcripts, including those for anti-apoptotic proteins like Mcl-1. Its inhibition is a promising strategy for cancer therapy. However, based on the reviewed scientific literature, no specific studies were identified that investigated the inhibitory activity of this compound or its direct derivatives against CDK-9. Research on the related benzo[h]chromene scaffold has shown effects on CDK-2, but these findings cannot be directly extrapolated to CDK-9 or the benzo[f]chromene structure. researchgate.netnih.gov
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer agents. Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.
Alongside their activity against topoisomerases, aryl-substituted derivatives of 3-amino-8/9-bromo-1-aryl-1H-benzo[f]chromene have been shown to function as inhibitors of tubulin polymerization. nih.gov This dual mechanism, targeting both DNA integrity via topoisomerase inhibition and cell division via tubulin disruption, represents a powerful strategy for anticancer action. nih.govsemanticscholar.org
DNA Methyltransferase 1 Interaction
Currently, there is limited publicly available scientific literature detailing the direct interaction between this compound or its derivatives and DNA Methyltransferase 1 (DNMT1). Further research is required to determine if this compound has any inhibitory or modulatory effects on this key epigenetic enzyme.
DNA Binding Effects
Derivatives of 1H-benzo[f]chromene have demonstrated notable DNA binding capabilities. The presence of an 8-bromo substituent on the 1H-benzo[f]chromene scaffold is associated with the ability to inhibit topoisomerase I and II, enzymes crucial for managing the topology of DNA during replication and transcription. nih.govmdpi.comresearchgate.net This inhibition suggests a direct or indirect interaction with DNA, leading to the disruption of these essential cellular processes. researchgate.net The anti-proliferative properties of 3-amino substituted 1H-benzo[f]chromenes are also linked to their DNA binding activity. nih.govmdpi.com Beyond topoisomerase inhibition, these compounds have been reported to function as inhibitors of the Bcl-2 protein, a key regulator of apoptosis. nih.govmdpi.comnih.gov
Antimicrobial Activities (In Vitro)
The broader class of chromene and benzochromene compounds has been recognized for a wide range of pharmacological activities, including antimicrobial effects. mdpi.comnih.gov However, specific data on this compound is sparse.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
Studies on various benzochromene derivatives have shown varied antibacterial activity. mdpi.commdpi.com For instance, certain halogenated 3-nitro-2H-chromenes have displayed bioactivity primarily against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, while being generally non-effective against Gram-negative strains. mdpi.com Conversely, other studies on different series of benzo[h]chromene derivatives reported notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com While these findings are for related heterocyclic systems, they suggest the potential for antibacterial action within this class of compounds. Specific testing on this compound is needed to confirm its efficacy.
Antifungal Efficacy
The antifungal potential of the chromene nucleus is a subject of ongoing research. nih.govscispace.com Novel chromene-imidazole derivatives have been synthesized and evaluated for their activity against resistant strains of Candida albicans, with some compounds showing efficacy comparable to the standard drug ketoconazole. scispace.com However, a study on a specific family of benzo[h]chromene based azo dyes reported no activity against Candida albicans. nih.gov The antifungal profile of this compound remains to be specifically determined.
Minimum Inhibitory Concentration (MIC) Determination
Table 1: MIC Values of Various Chromene Derivatives Against Selected Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (Multidrug-Resistant) | 4 |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. epidermidis (Multidrug-Resistant) | 1-4 |
| (R)-ethyl 2-(6,8-dibromo-3-nitro-2H-chromene) acetate | S. aureus | 4 |
| (R)-ethyl 2-(6,8-dibromo-3-nitro-2H-chromene) acetate | S. epidermidis | 8 |
Other Enzyme Inhibition Studies (In Vitro)
Beyond DNA-related enzymes, derivatives of 8-bromo-1H-benzo[f]chromene have been identified as inhibitors of other significant enzymes, particularly protein kinases. Research has shown that 1H-benzo[f]chromenes featuring an 8-bromo substituent can effectively block c-Src kinase activity, which is often dysregulated in cancer. mdpi.comresearchgate.netnih.gov This inhibitory action is a key component of their anticancer characteristics. mdpi.com The structure-activity relationship (SAR) studies confirm that the presence of a bromine atom at the 8-position of the 1H-benzo[f]chromene nucleus enhances the molecule's activity against various cancer cell lines. tandfonline.comnih.govnih.gov
Table 2: Investigated Enzyme Inhibition by 8-Bromo-1H-benzo[f]chromene Derivatives
| Enzyme Target | Compound Class | Observed Effect | Reference |
|---|---|---|---|
| Topoisomerase I | 8/9-Bromo-1H-benzo[f]chromenes | Inhibition | nih.govmdpi.comresearchgate.net |
| Topoisomerase II | 8/9-Bromo-1H-benzo[f]chromenes | Inhibition | nih.govmdpi.comresearchgate.net |
| c-Src Kinase | 8-Bromo-1H-benzo[f]chromene derivatives | Inhibition | mdpi.comresearchgate.netnih.gov |
| Bcl-2 Protein | 3-Amino-1H-benzo[f]chromene derivatives | Inhibition | nih.govmdpi.comnih.gov |
Monoamine Oxidase (MAO) Inhibition (MAO A and B)
Direct experimental data detailing the inhibitory effects of this compound on MAO-A and MAO-B is not currently available. However, the potential for benzo[f]chromene derivatives to act as MAO inhibitors has been explored through computational studies. For instance, in silico design and molecular docking studies have been conducted on related benzo[f]chromen-1-one structures, suggesting potential interactions with the MAO-A enzyme. These computational approaches are instrumental in identifying potential drug candidates, though they await experimental validation to confirm their inhibitory activity and determine specific values such as IC50.
Cholinesterase (AChE and BChE) Inhibition
Similar to the case with MAO inhibition, there is a lack of specific data on the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory properties of this compound. Nevertheless, the broader class of benzochromene derivatives has been investigated for its potential in the management of Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy. Research has focused on various substituted benzo[f]coumarins and other related chromene structures as potential AChE inhibitors. These studies indicate that the benzochromene nucleus is a promising scaffold for the development of new cholinesterase inhibitors, although specific data for 8-bromo substituted derivatives remains to be published.
Alpha-Glucosidase Inhibition
There is no specific information available regarding the alpha-glucosidase inhibitory activity of this compound. The scientific literature on alpha-glucosidase inhibitors covers a wide range of chemical structures, but specific evaluation of this particular bromo-substituted benzo[f]chromene has not been reported.
An in-depth examination of the structure-activity relationships (SAR) surrounding the this compound scaffold reveals a complex interplay of substituents and structural modifications that significantly influence its biological activity. Rational design and molecular optimization strategies leverage these findings to create novel derivatives with enhanced efficacy for potential therapeutic applications.
Future Research Directions and Applications
Exploration of Additional Biological Targets and Pathways
The primary focus of research on 8-bromo-benzo[f]chromene derivatives has been on their anticancer properties, particularly as inhibitors of c-Src kinase and inducers of apoptosis. researchgate.netnih.govnih.gov Future investigations should aim to broaden the scope of biological targets for 8-bromo-2,3-dihydro-1H-benzo[f]chromene. Given the diverse biological activities associated with the broader chromene class of compounds, which includes antimicrobial, antiviral, anti-inflammatory, and antioxidant effects, it is plausible that this specific derivative could modulate other key cellular pathways. nih.govmdpi.comnih.gov
Future research could explore its potential as an inhibitor of other protein kinases implicated in cancer and inflammatory diseases. Furthermore, its activity against microbial enzymes, such as DNA gyrase and 14α-demethylase, could be investigated, given the known antimicrobial properties of some benzochromene analogues. nih.govresearchgate.net Screening against a panel of receptors, enzymes, and ion channels could uncover novel therapeutic applications beyond oncology.
Development of Novel and Green Synthetic Methodologies
The synthesis of benzo[f]chromene derivatives has traditionally relied on multi-component reactions. researchgate.net While effective, there is a growing emphasis on the development of more environmentally friendly and efficient synthetic routes. Future research in this area should focus on "green" chemistry approaches for the synthesis of this compound. This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions such as microwave and ultrasound irradiation. ijpsjournal.comnih.govsharif.edutandfonline.com
The development of stereoselective synthetic methods to control the chirality of the dihydro-pyran ring would also be a significant advancement. This would allow for the investigation of the differential biological activities of enantiomerically pure forms of the compound, which is crucial for the development of targeted therapeutics.
Application of Advanced Computational Techniques for Lead Optimization and Mechanistic Understanding
Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery. nih.govnih.govnih.gov Future research on this compound should leverage these techniques for lead optimization and to gain a deeper understanding of its mechanism of action.
| Computational Approach | Application in Research |
| Molecular Docking | To predict the binding modes of this compound with various biological targets, such as protein kinases and microbial enzymes. This can help in prioritizing experimental screening and in the rational design of more potent analogs. |
| Quantitative Structure-Activity Relationship (QSAR) | To establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. This can guide the synthesis of new compounds with improved therapeutic properties. |
| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the compound when bound to its biological target, providing insights into the stability of the complex and the key interactions that govern binding affinity. |
| ADMET Prediction | To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. This is crucial for identifying potential liabilities early in the drug discovery process. |
By integrating these computational approaches, researchers can more efficiently design and synthesize novel derivatives of this compound with enhanced potency, selectivity, and drug-like properties.
Integration with Chemical Biology Approaches for Probe Development
The chromene scaffold is a well-established fluorophore, and its derivatives have been successfully employed as fluorescent probes for bioimaging and sensing applications. aip.orgresearchgate.net The unique photophysical properties of the benzo[f]chromene system, coupled with the heavy atom effect of bromine, could be harnessed to develop novel chemical probes.
Future research could focus on designing and synthesizing derivatives of this compound that can act as fluorescent probes for specific biological targets or cellular processes. For example, by introducing appropriate functional groups, it may be possible to create probes that selectively bind to and visualize specific enzymes or organelles within living cells. The development of such probes would be invaluable for studying disease mechanisms and for high-throughput screening of potential drug candidates. The chromene skeleton is recognized as an important component in the development of chemical probes for therapeutic and diagnostic purposes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
